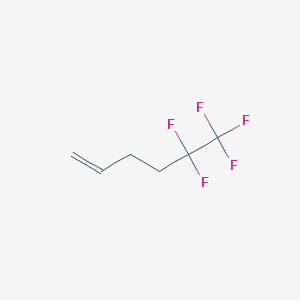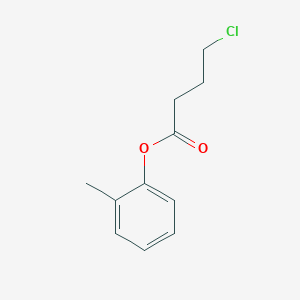
2-Methylphenyl 4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derived from 2-methylphenol (o-cresol) and 4-chlorobutanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 4-chlorobutanoate typically involves the esterification of 2-methylphenol with 4-chlorobutanoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphenyl 4-chlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the butanoate chain can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-Methylphenyl 4-hydroxybutanoate.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: 2-Methylphenyl 4-hydroxybutanoate.
Oxidation: 2-Methylbenzoic acid.
Reduction: 2-Methylphenyl 4-hydroxybutanol.
Aplicaciones Científicas De Investigación
2-Methylphenyl 4-chlorobutanoate is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 4-chlorobutanoate involves its interaction with various molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl 4-chlorobutanoate: Similar structure but with a methyl group on the phenyl ring.
2-Chlorophenyl 4-chlorobutanoate: Similar structure but with a chlorine atom on the phenyl ring.
2-Methylphenyl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Methylphenyl 4-chlorobutanoate is unique due to the presence of both a methyl group on the phenyl ring and a chlorine atom on the butanoate chain. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications .
Propiedades
Número CAS |
106752-88-9 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
(2-methylphenyl) 4-chlorobutanoate |
InChI |
InChI=1S/C11H13ClO2/c1-9-5-2-3-6-10(9)14-11(13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
JMIDWBXZWHCPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
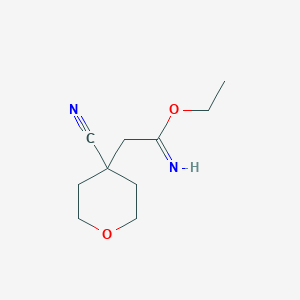
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
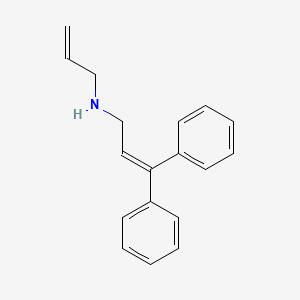
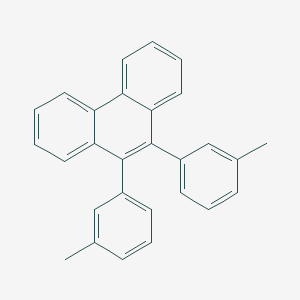
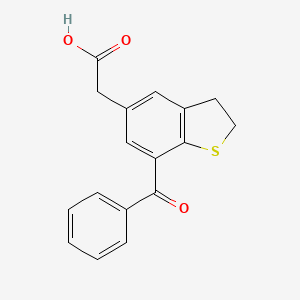

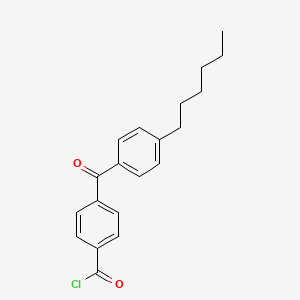
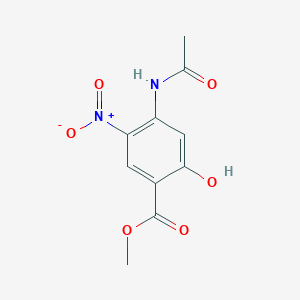
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
